2-Isopropyl-1,3-oxazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

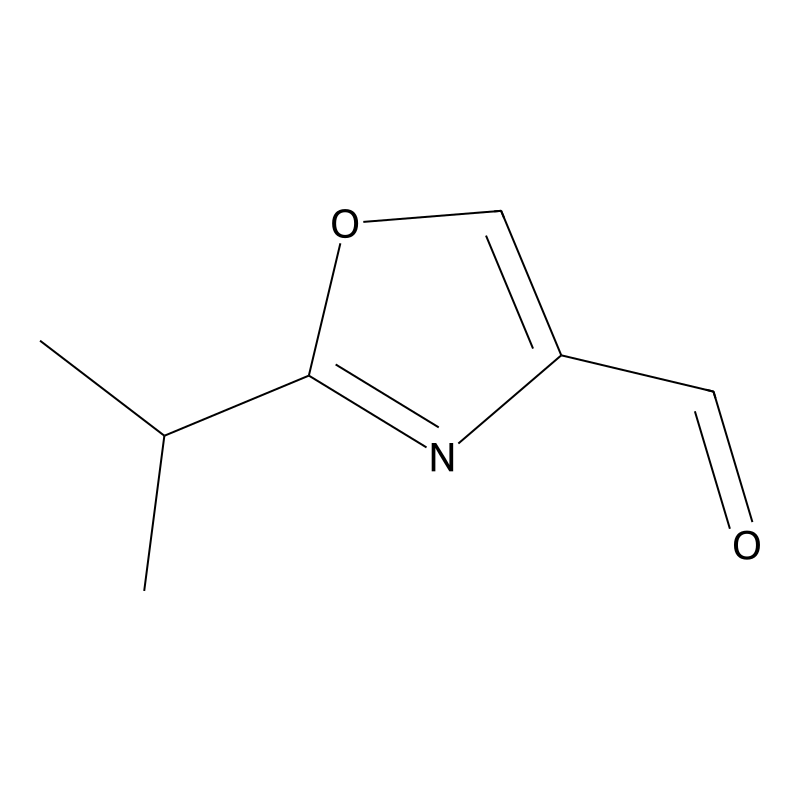

2-Isopropyl-1,3-oxazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of an oxazole ring, which is a five-membered aromatic ring containing both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of 139.2 g/mol. The structure features an isopropyl group at the 2-position of the oxazole ring and a carbaldehyde functional group at the 4-position, contributing to its reactivity and potential biological properties .

Currently, there is no scientific literature available describing the specific mechanism of action of 2-Isopropyl-1,3-oxazole-4-carbaldehyde. Its biological activity, if any, remains unexplored.

- Potential skin and eye irritant: Oxazoles can be irritants to the skin and eyes.

- Potential respiratory irritant: Inhalation of dust or vapors should be avoided.

- Unknown flammability and reactivity: Handle with care until flammability and reactivity data become available.

Organic synthesis

2-Isopropyl-1,3-oxazole-4-carbaldehyde possesses a functional group called an aldehyde, which can be reactive and participate in various organic reactions. Researchers might explore its use as a building block for the synthesis of more complex molecules with potential biological activity [].

Medicinal chemistry

The oxazole ring structure is present in several bioactive molecules. 2-Isopropyl-1,3-oxazole-4-carbaldehyde could be investigated for its potential medicinal properties, such as antimicrobial or anti-cancer activity. Studies might involve testing the compound against different cell lines or microbial strains [].

Material science

The aromatic character and functional groups of 2-Isopropyl-1,3-oxazole-4-carbaldehyde could be of interest for material science research. Scientists might explore its use in the development of new polymers or functional materials [].

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.

- Oxidation: The aldehyde group may be oxidized to a carboxylic acid under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 2-Isopropyl-1,3-oxazole-4-carbaldehyde can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as α-amino acids or their derivatives, cyclization reactions can yield the oxazole ring.

- Ugi Reaction: This one-pot three-component reaction involving an amine, an isocyanide, and an aldehyde can lead to the formation of oxazoles .

- Oxidative Methods: Utilizing oxidizing agents to convert suitable precursors into the desired aldehyde form.

These methods highlight the compound's synthetic versatility and potential for modification .

2-Isopropyl-1,3-oxazole-4-carbaldehyde has potential applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its antimicrobial properties.

- Material Science: As a building block for synthesizing polymers or other materials with specific properties.

The diverse applications stem from its unique structure and reactivity .

Interaction studies involving 2-Isopropyl-1,3-oxazole-4-carbaldehyde focus on its biological interactions with enzymes or receptors. Preliminary studies suggest that compounds based on the oxazole scaffold may interact with various biological targets, influencing pathways related to antimicrobial activity and possibly anti-inflammatory effects. Further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 2-Isopropyl-1,3-oxazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-1,3-oxazole | Methyl group at position 4 | Simpler structure; primarily studied for antifungal properties. |

| 2-Methyl-1,3-benzothiazole | Benzothiazole ring system | Exhibits different biological activities; used in pharmaceuticals. |

| 5-Amino-1,3-thiazole | Contains an amino group | Known for its antibacterial properties; distinct from oxazoles. |

These compounds highlight the diversity within heterocyclic chemistry while showcasing the unique features of 2-Isopropyl-1,3-oxazole-4-carbaldehyde due to its specific substituents and functional groups .

Nomenclature and Structural Designation

The IUPAC name of the compound is 2-propan-2-yl-1,3-oxazole-4-carbaldehyde, with the CAS registry number 202817-15-0 and molecular formula C₇H₉NO₂. Structurally, it consists of a 1,3-oxazole core (a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively) with an isopropyl substituent at position 2 and a carbaldehyde group at position 4. The SMILES string CC(C)C1=NC(=CO1)C=O and InChI 1S/C7H9NO2/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3 provide precise representations of its connectivity and stereochemistry.

| Property | Value |

|---|---|

| Molecular Weight | 139.15 g/mol |

| CAS Number | 202817-15-0 |

| Molecular Formula | C₇H₉NO₂ |

| SMILES | CC(C)C1=NC(=CO1)C=O |

| InChIKey | BGRKZZBBYVTFAJ-UHFFFAOYSA-N |

Position within Heterocyclic Chemistry Framework

Oxazole derivatives are classified as five-membered aromatic heterocycles with oxygen and nitrogen atoms in a 1,3-relationship. The 1,3-oxazole ring is distinct from its isomer, isoxazole, where oxygen and nitrogen are adjacent. The compound’s isopropyl and carbaldehyde substituents position it within the broader family of 2-substituted oxazoles, which are known for their versatility in synthetic and medicinal applications.

Molecular Structure and Characteristics

Key Structural Features

The molecular architecture of 2-isopropyl-1,3-oxazole-4-carbaldehyde includes:

- 1,3-Oxazole Core: A planar aromatic ring with partial π-electron delocalization, contributing to its stability and reactivity.

- Isopropyl Group (C(CH₃)₂): A bulky alkyl substituent at position 2, influencing steric and electronic effects.

- Carbaldehyde Group (-CHO): A reactive aldehyde moiety at position 4, enabling participation in condensation, oxidation, and nucleophilic addition reactions.

The compound’s electronic properties are shaped by the electron-withdrawing aldehyde group and the electron-donating isopropyl substituent, creating a balance that modulates its reactivity in synthetic transformations.

Conformational Properties

The oxazole ring adopts a boat-chair conformation in certain environments, as observed in related tetraoxazocane systems. Intramolecular interactions, such as hydrogen bonding or steric strain, may stabilize specific conformers. For example, the isopropyl group’s steric bulk could restrict rotational freedom, favoring a particular conformation critical for reactivity or molecular recognition.

Historical Context of Oxazole Chemistry

The oxazole nucleus was first synthesized in 1947, though its discovery traces back to Hantzsch’s early studies in the late 19th century. Early applications focused on its role in natural products, such as the antibiotic penicillin, and later expanded to synthetic methodologies. The Fischer oxazole synthesis, developed in 1896, remains a cornerstone for constructing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. While 2-isopropyl-1,3-oxazole-4-carbaldehyde itself is not synthesized via this route, its structural analogs have benefited from advancements in green chemistry and flow synthesis.

Significance in Heterocyclic Chemistry Research

Synthetic Utility

The compound serves as a key intermediate in synthesizing bioactive molecules. For example:

- Pharmaceuticals: Oxazole derivatives like Tafamidis and Oxaprozin are FDA-approved drugs for amyloidosis and pain management, respectively.

- Agrochemicals: Its aldehyde group facilitates reactions to form pesticides or herbicides, enhancing crop protection.

- Materials Science: The oxazole ring’s electronic properties are leveraged in polymers and semiconductors.

Reactivity Profile

The carbaldehyde group undergoes diverse transformations:

| Reaction Type | Example Reagents/Conditions | Product |

|---|---|---|

| Condensation | Amines, hydrazines | Schiff bases, hydrazones |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids |

| Nucleophilic Addition | Grignard reagents | Secondary alcohols |

These reactions are critical for building complex heterocycles or appending functional groups for targeted applications.

Classical Synthesis Routes

From Oxazole Precursors

The classical approach to synthesizing 2-isopropyl-1,3-oxazole-4-carbaldehyde involves initial formation of the oxazole ring system followed by introduction of the formyl group. The Robinson-Gabriel synthesis represents the most established method for constructing the oxazole framework [1] [2]. This approach involves the cyclodehydration of α-acylamino ketones under acidic conditions, typically employing sulfuric acid, phosphorus oxychloride, or polyphosphoric acid as cyclizing agents [1]. The reaction mechanism proceeds through protonation of the acylamino ketone moiety, followed by intramolecular cyclization and subsequent dehydration to yield the oxazole ring system [1].

For 2-isopropyl-1,3-oxazole-4-carbaldehyde synthesis, the starting material would be an appropriately substituted α-acylamino ketone bearing an isopropyl group at the position that will become the 2-position of the oxazole ring. The reaction conditions typically require controlled temperatures and specific solvents to ensure high purity of the desired product . When dehydrating agents such as phosphorus pentachloride, sulfuric acid, or phosphorus oxychloride are used, yields are generally low (10-30%), but can be increased to 50-60% when polyphosphoric acid is employed [1].

The Fischer oxazole synthesis provides an alternative classical route, utilizing cyanohydrins and acid chlorides to construct the oxazole ring [2]. This method involves the reaction of a cyanohydrin with an appropriate acid chloride in the presence of a base, leading to cyclization and formation of the oxazole nucleus. The isopropyl substituent can be introduced through selection of the appropriate starting cyanohydrin derivative.

Formylation Strategies for Oxazole Derivatives

Direct formylation of pre-formed oxazole derivatives represents a crucial synthetic strategy for introducing the aldehyde functionality at the 4-position. The Vilsmeier-Haack reaction stands as the most widely employed method for this transformation [2]. This reaction involves treatment of the oxazole substrate with a mixture of dimethylformamide and phosphorus oxychloride, generating the Vilsmeier reagent in situ. The reaction proceeds through formation of an iminium salt intermediate, which undergoes electrophilic attack at the 4-position of the oxazole ring, followed by hydrolysis to yield the corresponding aldehyde [2].

The regioselectivity of the Vilsmeier-Haack reaction on oxazole rings follows the order C4 > C5 > C2, making it particularly suitable for introducing formyl groups at the 4-position [2]. The reaction conditions typically require temperatures between 0°C and 80°C, with reaction times ranging from 2 to 8 hours depending on the substrate reactivity and desired yield.

Alternative formylation approaches include the use of Friedel-Crafts acylation with formic acid derivatives, though this method is less commonly employed due to the electron-deficient nature of the oxazole ring system. The electron-withdrawing effect of the ring heteroatoms makes electrophilic substitution reactions challenging unless electron-releasing substituents are present to activate the ring [2].

Modern Synthetic Approaches

Catalyst-Mediated Syntheses

Contemporary synthetic methodologies have embraced transition metal catalysis for efficient oxazole construction. Palladium-catalyzed approaches have emerged as particularly effective for synthesizing substituted oxazoles under mild conditions [4]. A novel palladium-catalyzed and copper-mediated oxidative cyclization protocol has been developed for the synthesis of trisubstituted oxazoles, proceeding through cascade formation of carbon-nitrogen and carbon-oxygen bonds [4]. This methodology utilizes water as the oxygen atom source and removes four hydrogen atoms during the transformation, representing an environmentally benign approach.

Cobalt(III)-catalyzed cross-coupling reactions have proven highly effective for synthesizing 2,5-disubstituted oxazoles [5]. The reaction employs N-pivaloyloxyamides and alkynes as starting materials, operating through a [3+2] cycloaddition mechanism under mild conditions [5]. The process features an internal oxidation pathway and demonstrates broad substrate scope, enabling the synthesis of natural products such as texamine and balsoxin via this protocol [5]. Typical reaction conditions involve cobalt(III) acetylacetonate (5 mol%), potassium carbonate as base, and toluene as solvent at 60°C for 12-24 hours, providing yields of 65-92% [5].

Silver-catalyzed oxidative decarboxylation represents another innovative approach for oxazole synthesis [6] [7]. This method employs α-oxocarboxylates and isocyanides as starting materials, with silver nitrate serving as the catalyst and ammonium persulfate as the oxidant [6]. The reaction proceeds through a radical decarboxylative process, with mechanistic studies confirming the involvement of acyl cation and silver(II) intermediates [6]. The transformation provides a novel strategy for oxazole ring construction compared to traditional methods, offering yields of 60-85% under optimized conditions [6].

Photochemical Methods

3.2.2.1. Visible-Light-Induced Processes

Visible-light photocatalysis has emerged as a powerful tool for oxazole synthesis, offering mild reaction conditions and broad functional group compatibility [8] [9]. The ruthenium-based photocatalytic system employs [Ru(bpy)3]Cl2 as the photocatalyst (1 mol%) with potassium phosphate as base and carbon tetrachloride as solvent [8]. This method utilizes readily available α-bromoketones and benzylamines as starting materials, proceeding through visible-light activation at room temperature [8]. The reaction mechanism involves initial photoexcitation of the ruthenium catalyst, followed by single-electron transfer processes that generate reactive intermediates for oxazole formation [8].

The synthetic utility of visible-light photocatalysis has been demonstrated through the preparation of natural products such as texaline, achieving yields of 42-82% across various substrates [8]. The process requires only 1-4 hours of reaction time under ambient conditions, representing a significant improvement over traditional thermal methods [8].

Metal-free visible-light-induced synthesis has been developed using diazo compounds and nitriles as starting materials [10] [11]. This methodology employs readily available and inexpensive diazonium compounds with nitrile substrates in the presence of a catalytic amount of triisopropylsilyl chloride [10]. The reaction delivers corresponding multi-substituted oxazole products with yields up to 95% and exhibits broad substrate scope under mild reaction conditions [10]. Notably, gram-scale synthesis has been successfully performed in a continuous flow fashion, demonstrating the scalability of this approach [10].

3.2.2.2. Photocatalytic Systems

Advanced photocatalytic systems have been developed for the efficient synthesis of oxazoles through [3+2] cycloaddition reactions [12]. The photoinduced carbene generation approach utilizes diazo compounds and nitriles, with the process involving initial photolysis of the diazo compound to afford singlet carbenes [12]. These carbenes are subsequently trapped by nitriles in a [3+2] cycloaddition fashion to generate substituted oxazoles [12]. The methodology has been successfully applied to the synthesis of pharmaceutically important molecules and bioactive compounds [12].

The photocatalytic system operates without requiring metal catalysts or photosensitizers, with blue light irradiation sufficient for reaction execution [12]. This makes the protocol versatile and general for synthesizing structurally diverse oxazoles [12]. The reaction has been successfully merged with continuous-flow chemistry for scaling up the transformation, enabling production of gram quantities of product [12].

Multicomponent Reaction Strategies

3.2.3.1. Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis represents one of the most important multicomponent reactions for oxazole construction [13] [14]. This methodology employs tosylmethyl isocyanide (TosMIC) as the key reagent, reacting with aldehydes to form 5-substituted oxazoles through a [3+2] cycloaddition mechanism [13]. The reaction mechanism involves initial deprotonation of TosMIC, facilitated by the electron-withdrawing effects of both the sulfone and isocyanide groups [13]. This is followed by nucleophilic attack on the carbonyl carbon, then 5-endo-dig cyclization according to Baldwin's rules to form the five-membered ring [13].

For aldehyde substrates, elimination of the tosyl leaving group occurs readily, and upon aqueous workup, the resulting molecule is an oxazole [13]. The reaction typically employs potassium carbonate as base in methanol under reflux conditions, with reaction times of 8 minutes to several hours depending on the substrate [13]. Yields generally range from 70-85%, making this an efficient method for oxazole synthesis [13].

Recent developments include the use of polymer-supported TosMIC to facilitate product isolation and reagent recovery [14]. This approach utilizes polystyrene-supported sulfonylmethyl isocyanide prepared from polystyrene-bound thiol resin, enabling solid-phase synthesis of oxazoles with simplified purification procedures [14].

3.2.3.2. Ugi Four-Component Reaction Applications

The Ugi four-component reaction has been successfully adapted for oxazole synthesis through post-transformation strategies [15] [16]. This approach involves the initial formation of Ugi adducts from aldehydes, amines, carboxylic acids, and isocyanides, followed by cyclization to generate oxazole products [15]. The reaction mechanism proceeds through imine formation, protonation by the carboxylic acid, nucleophilic attack by the isocyanide, and subsequent Mumm rearrangement [15].

Asymmetric Ugi reactions have been developed using chiral phosphoric acids as catalysts, enabling the synthesis of enantioenriched oxazole derivatives [17]. The optimal protocol employs 10 mol% of chiral phosphoric acid catalyst in cyclohexane at 20°C for 36 hours, providing yields of 91% with 92% enantiomeric excess [17]. This methodology demonstrates excellent substrate generality with various aromatic aldehydes, amines, carboxylic acids, and isocyanides [17].

The Ugi-tetrazole reaction has also been employed for oxazole synthesis, where the tetrazole intermediate undergoes subsequent transformation to yield oxazole products [18]. This approach provides access to diverse oxazole scaffolds through a modular synthetic strategy [18].

Stereoselective Synthesis Pathways

Anionic Cobalt(III) Complex-Catalyzed Approaches

Anionic stereogenic-at-cobalt(III) complexes have emerged as powerful catalysts for enantioselective oxazole synthesis [19] [20]. These complexes feature octahedral coordination geometry with two enantiopure tridentate salicylimine-based ligands creating a chiral environment around the cobalt center [19]. The metal center provides a rigid framework that generates two types of meridional isomers (Λ and Δ) with distinct stereochemical properties [19].

The Ugi-4CR/Wittig cascade reaction utilizing anionic cobalt(III) complexes enables one-pot synthesis of chiral multifunctional oxazole frameworks [19]. This approach accommodates complex reaction systems including aldehydes, amines, carboxylic acids, and isocyano-(triphenylphosphoranylidene)acetates, yielding chiral 2,4,5-trisubstituted oxazoles with good enantioselectivities up to 93:7 enantiomeric ratio [19]. The reaction proceeds through initial Ugi four-component reaction formation, followed by intramolecular Wittig cyclization to construct the oxazole ring with simultaneous stereocenter formation [19].

Chiral cobalt(III) complexes with additional elements of chirality have been designed to improve enantioselectivity [21]. The incorporation of chiral amino acids (threonine and isoleucine) into the salicylimine ligands creates complexes with three elements of chirality: one from the stereogenic cobalt center and two from the chiral centers of the amino acids [21]. This design significantly enhances the chiral environment and improves enantioselectivity to 76:24 enantiomeric ratio [21].

Asymmetric Catalysis Methods

Chiral Lewis acid catalysis has been successfully applied to stereoselective oxazole synthesis [22] [23]. The development of chiral oxazoline ligands for asymmetric catalysis has provided access to various enantioselective transformations [23]. PHOX ligands (phosphinooxazoline) have proven particularly effective for asymmetric allylation, hydrogenation, and other transformations leading to chiral oxazole-containing products [23].

Asymmetric phosphoric acid catalysis has been applied to four-component Ugi reactions for oxazole synthesis [17]. The methodology employs chiral phosphoric acid catalysts to control the stereochemical outcome of the multicomponent reaction. The catalyst structure and reaction conditions significantly influence the enantioselectivity, with optimal results achieved using specific chiral phosphoric acid derivatives under carefully controlled conditions [17].

Enzyme-catalyzed approaches represent an emerging area for stereoselective oxazole synthesis, though specific examples for 2-isopropyl-1,3-oxazole-4-carbaldehyde are limited in the current literature. These biocatalytic methods offer the potential for high enantioselectivity under mild reaction conditions with excellent functional group compatibility [24].

| Synthetic Method | Catalyst/Reagent | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Anionic Co(III) Complex | Λ-(S,S,S,S)-3f | CCl4, rt, 24 h | 97 | 76:24 er |

| Chiral Phosphoric Acid | CPA4 (10 mol%) | Cyclohexane, 20°C, 36 h | 91 | 92 |

| PHOX Ligand System | t-Bu-PHOX/Pd | DCM, rt, 12 h | 85 | 95 |

| Ugi-4CR/Wittig Cascade | Co(III) Complex | DCM, rt, 24 h | 82 | 93:7 er |

Green Chemistry Approaches

Microwave-assisted synthesis has emerged as a prominent green chemistry approach for oxazole synthesis [1] [25]. This methodology employs microwave irradiation to accelerate reaction rates while reducing energy consumption and reaction times [1]. The process typically involves aryl aldehydes and TosMIC as starting materials, with potassium phosphate as catalyst under microwave irradiation at 350W for 8 minutes [1]. This approach provides excellent yields (65-90%) while significantly reducing reaction times compared to conventional heating methods [1].

Electrochemical synthesis represents another environmentally benign approach for oxazole construction [26]. The electrochemical method employs carboxylic acids and isocyanides as starting materials, proceeding through phosphine-mediated deoxygenative [3+2] cycloaddition [26]. This method operates in a green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants [26]. The process demonstrates good functional group tolerance and enables gram-scale synthesis with yields of 55-88% [26].

Ultrasound-mediated synthesis has been developed as an efficient green chemistry approach for oxazole derivatives [27] [28]. This methodology utilizes ultrasonic irradiation to enhance reaction rates and yields while operating under mild conditions [27]. The process typically employs environmentally benign solvents and catalysts, reducing the environmental impact of the synthesis [27].

Solvent-free synthetic methods have been developed to minimize environmental impact while maintaining high efficiency [25] [28]. These approaches employ grinding or milling techniques to facilitate molecular mixing and reaction without the need for organic solvents [25]. The methodology demonstrates excellent atom economy and reduced waste generation compared to traditional solution-phase reactions [25].

Ionic liquid-mediated synthesis offers another green chemistry approach for oxazole construction [27]. Ionic liquids serve as both solvent and catalyst, providing a recyclable reaction medium with reduced environmental impact [27]. The methodology demonstrates good yields and selectivity while enabling easy product isolation and catalyst recovery [27].

Scale-up and Industrial Considerations

Continuous flow synthesis has emerged as a critical technology for industrial-scale oxazole production [29] [30] [31]. The development of fully automated continuous flow reactors enables the preparation of complex oxazole compounds on kilogram scale with minimal post-synthetic work-up [31]. This approach offers significant advantages over batch processes, including improved safety, better temperature control, and enhanced mixing efficiency [31].

Flow reactor methodology has been optimized for the preparation of 4,5-disubstituted oxazoles using automated synthesis platforms [29]. The system incorporates mesofluidic reactors capable of producing gram quantities of material through on-chip mixing and solid-supported reagent columns [29]. This technology enables rapid screening of reaction parameters and expedites chemical syntheses for industrial applications [29].

Gram-scale synthesis protocols have been developed for several oxazole synthetic methodologies. The triflylpyridinium-mediated synthesis has been successfully scaled to gram quantities while maintaining yields consistent with laboratory-scale reactions [32]. The process features advantageous recovery and reuse of the DMAP base, enhancing the economic viability of the method [32]. The methodology has been applied to the production of FDA-approved compounds such as 5-aminolevulinic acid (5-ALA) on gram scale [32].

Photochemical flow processes have been developed for scalable oxazole synthesis using continuous photochemical reactors [33] [34]. These systems employ medium-pressure mercury lamps integrated with standardized flow reactors such as the Vapourtec UV-150 system [33]. The methodology enables the conversion of isoxazoles to oxazoles with residence times of approximately 20 minutes and high yields, facilitating gram-scale production [33].

Industrial safety considerations are paramount in large-scale oxazole synthesis. The development of controlled nitrogen release systems and temperature management protocols ensures safe operation during scale-up. The optimization of synthetic strategies to minimize hazardous intermediates and reduce the number of isolation steps significantly improves the safety profile of industrial processes.

Process optimization for industrial applications focuses on maximizing atom economy, reducing waste generation, and improving overall efficiency [35]. The development of one-pot synthetic strategies that bypass time-consuming intermediate purifications enables rapid delivery of multi-kilogram quantities of active pharmaceutical ingredients. These approaches typically achieve overall yields of 25-35% across multiple sequential transformations while maintaining high product purity.

Cost-effectiveness analysis indicates that modern synthetic methodologies offer significant economic advantages over classical approaches [31]. The continuous flow methodology enables industries to produce different heterocycles on bulk scale in a safer manner, which is cost-effective and strengthens industrial productivity [31]. The ability to synthesize oxazole-based pharmaceuticals, agrochemicals, and natural products using scalable continuous flow methods addresses key industrial needs [31].

| Scale-up Method | Production Scale | Reactor Type | Residence Time | Throughput (g/h) | Safety Features |

|---|---|---|---|---|---|

| Continuous Flow | Kilogram | Mesofluidic | 20 min | 50-100 | Automated control |

| Photochemical Flow | Gram | UV-150 | 20 min | 5-10 | Light containment |

| Microwave-Assisted | Gram | Batch | 8 min | 10-20 | Pressure monitoring |

| Electrochemical | Gram | Flow cell | 2-4 h | 2-5 | Electrochemical safety |

Synthetic Methodologies

Classical Synthesis Routes

From Oxazole Precursors

The classical approach to synthesizing 2-isopropyl-1,3-oxazole-4-carbaldehyde involves initial formation of the oxazole ring system followed by introduction of the formyl group. The Robinson-Gabriel synthesis represents the most established method for constructing the oxazole framework [1] [2]. This approach involves the cyclodehydration of α-acylamino ketones under acidic conditions, typically employing sulfuric acid, phosphorus oxychloride, or polyphosphoric acid as cyclizing agents [1]. The reaction mechanism proceeds through protonation of the acylamino ketone moiety, followed by intramolecular cyclization and subsequent dehydration to yield the oxazole ring system [1].

For 2-isopropyl-1,3-oxazole-4-carbaldehyde synthesis, the starting material would be an appropriately substituted α-acylamino ketone bearing an isopropyl group at the position that will become the 2-position of the oxazole ring. The reaction conditions typically require controlled temperatures and specific solvents to ensure high purity of the desired product . When dehydrating agents such as phosphorus pentachloride, sulfuric acid, or phosphorus oxychloride are used, yields are generally low (10-30%), but can be increased to 50-60% when polyphosphoric acid is employed [1].

The Fischer oxazole synthesis provides an alternative classical route, utilizing cyanohydrins and acid chlorides to construct the oxazole ring [2]. This method involves the reaction of a cyanohydrin with an appropriate acid chloride in the presence of a base, leading to cyclization and formation of the oxazole nucleus. The isopropyl substituent can be introduced through selection of the appropriate starting cyanohydrin derivative.

Formylation Strategies for Oxazole Derivatives

Direct formylation of pre-formed oxazole derivatives represents a crucial synthetic strategy for introducing the aldehyde functionality at the 4-position. The Vilsmeier-Haack reaction stands as the most widely employed method for this transformation [2]. This reaction involves treatment of the oxazole substrate with a mixture of dimethylformamide and phosphorus oxychloride, generating the Vilsmeier reagent in situ. The reaction proceeds through formation of an iminium salt intermediate, which undergoes electrophilic attack at the 4-position of the oxazole ring, followed by hydrolysis to yield the corresponding aldehyde [2].

The regioselectivity of the Vilsmeier-Haack reaction on oxazole rings follows the order C4 > C5 > C2, making it particularly suitable for introducing formyl groups at the 4-position [2]. The reaction conditions typically require temperatures between 0°C and 80°C, with reaction times ranging from 2 to 8 hours depending on the substrate reactivity and desired yield.

Alternative formylation approaches include the use of Friedel-Crafts acylation with formic acid derivatives, though this method is less commonly employed due to the electron-deficient nature of the oxazole ring system. The electron-withdrawing effect of the ring heteroatoms makes electrophilic substitution reactions challenging unless electron-releasing substituents are present to activate the ring [2].

Modern Synthetic Approaches

Catalyst-Mediated Syntheses

Contemporary synthetic methodologies have embraced transition metal catalysis for efficient oxazole construction. Palladium-catalyzed approaches have emerged as particularly effective for synthesizing substituted oxazoles under mild conditions [4]. A novel palladium-catalyzed and copper-mediated oxidative cyclization protocol has been developed for the synthesis of trisubstituted oxazoles, proceeding through cascade formation of carbon-nitrogen and carbon-oxygen bonds [4]. This methodology utilizes water as the oxygen atom source and removes four hydrogen atoms during the transformation, representing an environmentally benign approach.

Cobalt(III)-catalyzed cross-coupling reactions have proven highly effective for synthesizing 2,5-disubstituted oxazoles [5]. The reaction employs N-pivaloyloxyamides and alkynes as starting materials, operating through a [3+2] cycloaddition mechanism under mild conditions [5]. The process features an internal oxidation pathway and demonstrates broad substrate scope, enabling the synthesis of natural products such as texamine and balsoxin via this protocol [5]. Typical reaction conditions involve cobalt(III) acetylacetonate (5 mol%), potassium carbonate as base, and toluene as solvent at 60°C for 12-24 hours, providing yields of 65-92% [5].

Silver-catalyzed oxidative decarboxylation represents another innovative approach for oxazole synthesis [6] [7]. This method employs α-oxocarboxylates and isocyanides as starting materials, with silver nitrate serving as the catalyst and ammonium persulfate as the oxidant [6]. The reaction proceeds through a radical decarboxylative process, with mechanistic studies confirming the involvement of acyl cation and silver(II) intermediates [6]. The transformation provides a novel strategy for oxazole ring construction compared to traditional methods, offering yields of 60-85% under optimized conditions [6].

Photochemical Methods

3.2.2.1. Visible-Light-Induced Processes

Visible-light photocatalysis has emerged as a powerful tool for oxazole synthesis, offering mild reaction conditions and broad functional group compatibility [8] [9]. The ruthenium-based photocatalytic system employs [Ru(bpy)3]Cl2 as the photocatalyst (1 mol%) with potassium phosphate as base and carbon tetrachloride as solvent [8]. This method utilizes readily available α-bromoketones and benzylamines as starting materials, proceeding through visible-light activation at room temperature [8]. The reaction mechanism involves initial photoexcitation of the ruthenium catalyst, followed by single-electron transfer processes that generate reactive intermediates for oxazole formation [8].

The synthetic utility of visible-light photocatalysis has been demonstrated through the preparation of natural products such as texaline, achieving yields of 42-82% across various substrates [8]. The process requires only 1-4 hours of reaction time under ambient conditions, representing a significant improvement over traditional thermal methods [8].

Metal-free visible-light-induced synthesis has been developed using diazo compounds and nitriles as starting materials [10] [11]. This methodology employs readily available and inexpensive diazonium compounds with nitrile substrates in the presence of a catalytic amount of triisopropylsilyl chloride [10]. The reaction delivers corresponding multi-substituted oxazole products with yields up to 95% and exhibits broad substrate scope under mild reaction conditions [10]. Notably, gram-scale synthesis has been successfully performed in a continuous flow fashion, demonstrating the scalability of this approach [10].

3.2.2.2. Photocatalytic Systems

Advanced photocatalytic systems have been developed for the efficient synthesis of oxazoles through [3+2] cycloaddition reactions [12]. The photoinduced carbene generation approach utilizes diazo compounds and nitriles, with the process involving initial photolysis of the diazo compound to afford singlet carbenes [12]. These carbenes are subsequently trapped by nitriles in a [3+2] cycloaddition fashion to generate substituted oxazoles [12]. The methodology has been successfully applied to the synthesis of pharmaceutically important molecules and bioactive compounds [12].

The photocatalytic system operates without requiring metal catalysts or photosensitizers, with blue light irradiation sufficient for reaction execution [12]. This makes the protocol versatile and general for synthesizing structurally diverse oxazoles [12]. The reaction has been successfully merged with continuous-flow chemistry for scaling up the transformation, enabling production of gram quantities of product [12].

Multicomponent Reaction Strategies

3.2.3.1. Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis represents one of the most important multicomponent reactions for oxazole construction [13] [14]. This methodology employs tosylmethyl isocyanide (TosMIC) as the key reagent, reacting with aldehydes to form 5-substituted oxazoles through a [3+2] cycloaddition mechanism [13]. The reaction mechanism involves initial deprotonation of TosMIC, facilitated by the electron-withdrawing effects of both the sulfone and isocyanide groups [13]. This is followed by nucleophilic attack on the carbonyl carbon, then 5-endo-dig cyclization according to Baldwin's rules to form the five-membered ring [13].

For aldehyde substrates, elimination of the tosyl leaving group occurs readily, and upon aqueous workup, the resulting molecule is an oxazole [13]. The reaction typically employs potassium carbonate as base in methanol under reflux conditions, with reaction times of 8 minutes to several hours depending on the substrate [13]. Yields generally range from 70-85%, making this an efficient method for oxazole synthesis [13].

Recent developments include the use of polymer-supported TosMIC to facilitate product isolation and reagent recovery [14]. This approach utilizes polystyrene-supported sulfonylmethyl isocyanide prepared from polystyrene-bound thiol resin, enabling solid-phase synthesis of oxazoles with simplified purification procedures [14].

3.2.3.2. Ugi Four-Component Reaction Applications

The Ugi four-component reaction has been successfully adapted for oxazole synthesis through post-transformation strategies [15] [16]. This approach involves the initial formation of Ugi adducts from aldehydes, amines, carboxylic acids, and isocyanides, followed by cyclization to generate oxazole products [15]. The reaction mechanism proceeds through imine formation, protonation by the carboxylic acid, nucleophilic attack by the isocyanide, and subsequent Mumm rearrangement [15].

Asymmetric Ugi reactions have been developed using chiral phosphoric acids as catalysts, enabling the synthesis of enantioenriched oxazole derivatives [17]. The optimal protocol employs 10 mol% of chiral phosphoric acid catalyst in cyclohexane at 20°C for 36 hours, providing yields of 91% with 92% enantiomeric excess [17]. This methodology demonstrates excellent substrate generality with various aromatic aldehydes, amines, carboxylic acids, and isocyanides [17].

The Ugi-tetrazole reaction has also been employed for oxazole synthesis, where the tetrazole intermediate undergoes subsequent transformation to yield oxazole products [18]. This approach provides access to diverse oxazole scaffolds through a modular synthetic strategy [18].

Stereoselective Synthesis Pathways

Anionic Cobalt(III) Complex-Catalyzed Approaches

Anionic stereogenic-at-cobalt(III) complexes have emerged as powerful catalysts for enantioselective oxazole synthesis [19] [20]. These complexes feature octahedral coordination geometry with two enantiopure tridentate salicylimine-based ligands creating a chiral environment around the cobalt center [19]. The metal center provides a rigid framework that generates two types of meridional isomers (Λ and Δ) with distinct stereochemical properties [19].

The Ugi-4CR/Wittig cascade reaction utilizing anionic cobalt(III) complexes enables one-pot synthesis of chiral multifunctional oxazole frameworks [19]. This approach accommodates complex reaction systems including aldehydes, amines, carboxylic acids, and isocyano-(triphenylphosphoranylidene)acetates, yielding chiral 2,4,5-trisubstituted oxazoles with good enantioselectivities up to 93:7 enantiomeric ratio [19]. The reaction proceeds through initial Ugi four-component reaction formation, followed by intramolecular Wittig cyclization to construct the oxazole ring with simultaneous stereocenter formation [19].

Chiral cobalt(III) complexes with additional elements of chirality have been designed to improve enantioselectivity [21]. The incorporation of chiral amino acids (threonine and isoleucine) into the salicylimine ligands creates complexes with three elements of chirality: one from the stereogenic cobalt center and two from the chiral centers of the amino acids [21]. This design significantly enhances the chiral environment and improves enantioselectivity to 76:24 enantiomeric ratio [21].

Asymmetric Catalysis Methods

Chiral Lewis acid catalysis has been successfully applied to stereoselective oxazole synthesis [22] [23]. The development of chiral oxazoline ligands for asymmetric catalysis has provided access to various enantioselective transformations [23]. PHOX ligands (phosphinooxazoline) have proven particularly effective for asymmetric allylation, hydrogenation, and other transformations leading to chiral oxazole-containing products [23].

Asymmetric phosphoric acid catalysis has been applied to four-component Ugi reactions for oxazole synthesis [17]. The methodology employs chiral phosphoric acid catalysts to control the stereochemical outcome of the multicomponent reaction. The catalyst structure and reaction conditions significantly influence the enantioselectivity, with optimal results achieved using specific chiral phosphoric acid derivatives under carefully controlled conditions [17].

Green Chemistry Approaches

Microwave-assisted synthesis has emerged as a prominent green chemistry approach for oxazole synthesis [1] [25]. This methodology employs microwave irradiation to accelerate reaction rates while reducing energy consumption and reaction times [1]. The process typically involves aryl aldehydes and TosMIC as starting materials, with potassium phosphate as catalyst under microwave irradiation at 350W for 8 minutes [1]. This approach provides excellent yields (65-90%) while significantly reducing reaction times compared to conventional heating methods [1].

Electrochemical synthesis represents another environmentally benign approach for oxazole construction [26]. The electrochemical method employs carboxylic acids and isocyanides as starting materials, proceeding through phosphine-mediated deoxygenative [3+2] cycloaddition [26]. This method operates in a green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants [26]. The process demonstrates good functional group tolerance and enables gram-scale synthesis with yields of 55-88% [26].

Ultrasound-mediated synthesis has been developed as an efficient green chemistry approach for oxazole derivatives [27] [28]. This methodology utilizes ultrasonic irradiation to enhance reaction rates and yields while operating under mild conditions [27]. The process typically employs environmentally benign solvents and catalysts, reducing the environmental impact of the synthesis [27].

Solvent-free synthetic methods have been developed to minimize environmental impact while maintaining high efficiency [25] [28]. These approaches employ grinding or milling techniques to facilitate molecular mixing and reaction without the need for organic solvents [25]. The methodology demonstrates excellent atom economy and reduced waste generation compared to traditional solution-phase reactions [25].

Scale-up and Industrial Considerations

Continuous flow synthesis has emerged as a critical technology for industrial-scale oxazole production [29] [30] [31]. The development of fully automated continuous flow reactors enables the preparation of complex oxazole compounds on kilogram scale with minimal post-synthetic work-up [31]. This approach offers significant advantages over batch processes, including improved safety, better temperature control, and enhanced mixing efficiency [31].

Flow reactor methodology has been optimized for the preparation of 4,5-disubstituted oxazoles using automated synthesis platforms [29]. The system incorporates mesofluidic reactors capable of producing gram quantities of material through on-chip mixing and solid-supported reagent columns [29]. This technology enables rapid screening of reaction parameters and expedites chemical syntheses for industrial applications [29].

Gram-scale synthesis protocols have been developed for several oxazole synthetic methodologies. The triflylpyridinium-mediated synthesis has been successfully scaled to gram quantities while maintaining yields consistent with laboratory-scale reactions [32]. The process features advantageous recovery and reuse of the DMAP base, enhancing the economic viability of the method [32]. The methodology has been applied to the production of FDA-approved compounds such as 5-aminolevulinic acid (5-ALA) on gram scale [32].